Haplopine

Antimicrobial photochemotherapy Natural product screening Methicillin-resistant S. aureus

Haplopine (CAS 5876-17-5) is a furoquinoline alkaloid naturally occurring in various Rutaceae species, including Haplophyllum and Zanthoxylum. Characterized by the IUPAC name 4,8-dimethoxyfuro[2,3-b]quinolin-7-ol and a molecular weight of 245.23 g/mol, it is primarily isolated as a research-grade phytochemical reference standard.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 5876-17-5
Cat. No. B131995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaplopine
CAS5876-17-5
Synonyms4,8-dimethoxy-7-hydroxyfuro(2,3-b)quinoline
haplopine
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC1=C2C=COC2=NC3=C1C=CC(=C3OC)O
InChIInChI=1S/C13H11NO4/c1-16-11-7-3-4-9(15)12(17-2)10(7)14-13-8(11)5-6-18-13/h3-6,15H,1-2H3
InChIKeyLJKPBWHZRNQEMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Haplopine (CAS 5876-17-5): A Furoquinoline Alkaloid Reference Standard for Photoactivated Antimicrobial and Anti-Atopic Dermatitis Research


Haplopine (CAS 5876-17-5) is a furoquinoline alkaloid naturally occurring in various Rutaceae species, including Haplophyllum and Zanthoxylum [1]. Characterized by the IUPAC name 4,8-dimethoxyfuro[2,3-b]quinolin-7-ol and a molecular weight of 245.23 g/mol, it is primarily isolated as a research-grade phytochemical reference standard . Its biological profile is defined by two core activities: a photo-activated antimicrobial effect against Staphylococcus aureus and a potent melanogenesis-inhibitory activity with negligible cellular toxicity [2][3].

Why Furoquinoline Alkaloid Substitution Is Inappropriate for Haplopine (5876-17-5)-Specific Research Protocols


Substituting haplopine with other furoquinoline alkaloids like skimmianine or dictamnine introduces substantial experimental variability due to compound-specific differences in enzyme inhibition potency, antimicrobial ranking, and cytokine modulation profiles [1][2]. Even within the same class, variations in the substitution pattern of the furoquinoline core directly impact key parameters such as UGT inhibition kinetics (Ki) and DNA binding specificity, which cannot be reliably extrapolated between analogs [3][4]. The quantitative evidence below demonstrates that haplopine occupies a distinct activity niche that generic in-class substitution would invalidate.

Quantitative Differentiation Evidence for Haplopine (CAS 5876-17-5) Procurement Decisions


Haplopine vs. Skimmianine and Kokusaginine: Photoactivated Antimicrobial Activity Against Staphylococcus aureus

In a direct head-to-head TLC overlay assay against a methicillin-resistant strain of Staphylococcus aureus, haplopine exhibited intermediate photo-activated antimicrobial activity. The potency ranking was quantitatively established as kokusaginine > haplopine, flindersine > skimmianine [1]. This precise positioning allows researchers to select haplopine over skimmianine when a stronger antimicrobial response is required, or over kokusaginine when a less potent but still effective photoactive agent is desired for mechanistic or combination studies.

Antimicrobial photochemotherapy Natural product screening Methicillin-resistant S. aureus

Haplopine vs. Skimmianine, Dictamnine, and γ-Fagarine: Differential UGT Enzyme Inhibition Kinetics

A comparative in vitro study using recombinant UDP-glucuronosyltransferases (UGTs) revealed distinct inhibition profiles among four furoquinoline alkaloids. Haplopine demonstrated a competitive inhibition pattern with an inhibition kinetic constant (Ki) of 7.2 μM [1]. This places it as a moderately potent inhibitor, situated between the stronger inhibitor dictamnine (Ki = 8.3 μM) and the weaker inhibitors γ-fagarine (Ki = 3.7 μM) and skimmianine (Ki = 33.9 μM) [1]. This quantification enables precise prediction of herb-drug interaction risk when haplopine is co-administered with UGT-metabolized therapeutics.

Herb-drug interactions Phase II metabolism UGT inhibition screening

Haplopine vs. Skimmianine and Flindersine: Photoactivated DNA Binding Specificity

Using a restriction enzyme inhibition assay with a 1.5 kb DNA fragment, haplopine displayed a distinct DNA binding pattern compared to its analogs. Kokusaginine inhibited all 16 restriction enzymes tested, whereas haplopine showed a similar broad but incomplete inhibition pattern, notably lacking activity against Asc I and Sma I (enzymes recognizing GC-rich sequences) [1]. In contrast, skimmianine exhibited a much narrower spectrum of activity (inhibiting only Xba I, BciV I, Sal I, Pst I, Sph I, and Hind III), and flindersine showed no detectable DNA binding activity [1]. This differential sequence specificity makes haplopine a valuable tool for studying photocleavage of non-GC-rich DNA regions.

DNA photocleavage Restriction enzyme inhibition Photogenotoxicity

Haplopine Demonstrates Atopic Dermatitis-Relevant Anti-Inflammatory Activity in Human Keratinocytes

In a study evaluating anti-atopic dermatitis potential, haplopine at concentrations of 12.5 and 25 μM significantly inhibited the mRNA expressions of key inflammatory cytokines, including IL-6, TSLP, GM-CSF, and G-CSF, in TNF-α/IFN-γ-stimulated HaCaT human keratinocytes [1]. In vivo, haplopine reduced serum IgE concentrations and attenuated clinical dermatitis scores in a DNCB-induced Balb/c mouse model of atopic dermatitis [1]. While this study did not include direct head-to-head comparators for haplopine, it establishes a baseline activity profile that is distinct from other furoquinolines (e.g., dictamnine, which is primarily studied for UGT inhibition and other activities) and supports its specific selection for dermatological inflammation research.

Atopic dermatitis Anti-inflammatory assay Human keratinocyte model

Targeted Research Application Scenarios for Haplopine (CAS 5876-17-5) Based on Validated Evidence


Photoactivated Antimicrobial Screening of Furoquinoline Alkaloids

Haplopine serves as a critical intermediate-potency comparator in panels evaluating photoactivated antimicrobial activity against S. aureus. Its established rank between kokusaginine (most potent) and skimmianine (least potent) in the furoquinoline series allows for structure-activity relationship (SAR) studies exploring the impact of specific substituents on photo-antimicrobial efficacy [1].

In Vitro Herb-Drug Interaction (HDI) Assessment for UGT Substrates

Haplopine is an essential reference compound for UGT inhibition screening panels. Its quantified Ki of 7.2 μM provides a specific benchmark to calibrate the risk of metabolic interactions when co-administering drugs cleared by UGT1A3, UGT1A7, UGT1A9, or UGT2B4. This value allows researchers to differentiate it from the clinically distinct risk profile of skimmianine (Ki = 33.9 μM) [2].

Mechanistic Studies of Photoactivated DNA Binding and Sequence Specificity

Haplopine is uniquely suited for investigating the mechanistic basis of sequence-specific photoactivated DNA binding. Its inability to inhibit Asc I and Sma I (GC-specific enzymes), while inhibiting 14 other restriction enzymes, contrasts sharply with the pan-inhibitory activity of kokusaginine and the narrow spectrum of skimmianine. This makes haplopine a precise molecular probe for studying furoquinoline-DNA photocleavage at non-GC-rich sites [1].

Preclinical Development of Anti-Atopic Dermatitis Agents

Haplopine is a validated lead compound for programs targeting atopic dermatitis. Its demonstrated ability to downregulate IL-6, TSLP, GM-CSF, and G-CSF in human keratinocytes, coupled with in vivo efficacy in reducing IgE and dermatitis scores in a DNCB mouse model, supports its use as a chemical starting point for anti-AD drug discovery and as a reference control in related mechanistic assays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Haplopine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.